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molecular formula C9H12N2O2S B8659999 2-[(Pyridin-4-yl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione CAS No. 89151-12-2

2-[(Pyridin-4-yl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione

Cat. No. B8659999
M. Wt: 212.27 g/mol
InChI Key: CRGUIJBIOGXGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04489075

Procedure details

A mixture of 4-picolylchloride hydrochloride (2.7 g) was stirred in water (10 cm3) with sodium hydroxide (1.3 g) during the addition of isothiazolidine-1,1-dioxide (2.0 g) in water (5 cm3). After stirring for 2 hours the mixture was extracted with chloroform (3×15 cm3) and the dried (MgSO4) extracts were evaporated in vacuo to give an oil which was chromatographed on silica (MK 60. 9385) eluting with ethyl acetate to give an oil which crystallised from ethyl acetate affording 2-(4-pyridylmethyl)isothiazolidine-1,1-dioxide as white crystals, m.p. 82° (3.5 g).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][CH:3]=1.[OH-].[Na+].[S:12]1(=[O:18])(=[O:17])[CH2:16][CH2:15][CH2:14][NH:13]1>O>[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:13]2[CH2:14][CH2:15][CH2:16][S:12]2(=[O:18])=[O:17])=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCl
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
S1(NCCC1)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform (3×15 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (MK 60. 9385)
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CN1S(CCC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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